4-methyl-5-oxopentanenitrile
Description
Properties
CAS No. |
3619-38-3 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.1 |
Purity |
85 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 5 Oxopentanenitrile
Strategic Carbon-Carbon Bond Formation Pathways
The construction of the carbon backbone of 4-methyl-5-oxopentanenitrile requires careful consideration of bond-forming strategies to install the key structural features: a five-carbon chain, a methyl branch at the C4 position, and terminal nitrile and aldehyde functionalities.
Nucleophilic Addition and Condensation Reactions to Form the Carbonyl Moiety
Nucleophilic addition and condensation reactions represent fundamental approaches to building the carbon skeleton and introducing the aldehyde or a precursor to the carbonyl group. While specific literature for the synthesis of this compound is limited, established methodologies for related oxonitriles can be extrapolated.
One potential strategy involves a condensation reaction. For instance, the synthesis of related α-aryl-β-oxonitriles has been achieved through the condensation of an aldehyde with a ketone in the presence of a base, followed by a cyanation step to introduce the nitrile group. evitachem.com A similar approach for this compound could conceivably start from precursors that upon reaction would generate the desired 4-methylpentanenitrile backbone with a masked or terminal aldehyde.
Another relevant synthetic route is the acylation of a nitrile. For example, the synthesis of 4-methyl-3-oxovaleronitrile has been accomplished by reacting isobutyryl chloride with acetonitrile (B52724) in the presence of a base like potassium methoxide. google.com This type of reaction, a Claisen-like condensation, forms a β-ketonitrile. Adapting this to create a δ-keto-aldehyde-nitrile would require a different set of starting materials, but the underlying principle of using a nitrile as a nucleophile in a condensation reaction is a valid strategy.
The following table summarizes a selection of condensation reaction conditions used for the synthesis of related oxonitriles.
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| Acetonitrile, Isobutyryl chloride | Potassium methoxide, 70-90 °C, then HCl | 4-Methyl-3-oxovaleronitrile | 95.5-97.2% | google.com |
| 4-Chlorobenzaldehyde, Methyl ethyl ketone | Sodium ethoxide or potassium carbonate, then a cyanide source | 2-(4-Chlorophenyl)-4-methyl-3-oxopentanenitrile | Not specified | evitachem.com |
Multicomponent Reaction Approaches for this compound Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. rug.nl The Biginelli reaction, a well-known MCR, has been successfully employed for the synthesis of 5-cyanodihydropyrimidinones starting from a β-ketonitrile, an aldehyde, and urea (B33335). ias.ac.in
A study demonstrated the use of 4-methyl-3-oxopentanenitrile (B1278294) in a Biginelli-type reaction. ias.ac.in In this process, a mixture of the β-ketonitrile, an aldehyde, urea, and a catalytic amount of copper(I) chloride in methanol (B129727) with sulfuric acid was refluxed to yield the corresponding dihydropyrimidine. ias.ac.in This highlights the potential of using a precursor like this compound in MCRs to rapidly build molecular complexity. While this example uses a β-ketonitrile, the principle could be adapted for a δ-oxonitrile, leading to different heterocyclic scaffolds.
The general scheme for the Biginelli reaction involving a β-ketonitrile is presented below:
General Reaction Scheme:
Reactants: β-Ketonitrile, Aldehyde, Urea/Thiourea
Catalyst: Acid (e.g., H₂SO₄), Lewis Acid (e.g., CuCl)
Product: Dihydropyrimidinone/thione
This approach showcases a powerful strategy for the convergent synthesis of complex molecules from simple precursors.
Radical-Mediated Synthetic Routes for the Pentanenitrile Backbone
Radical chemistry offers alternative pathways for the formation of carbon-carbon bonds, often under mild conditions. While specific radical-mediated syntheses of this compound are not extensively documented, general principles of radical reactions can be considered. For instance, the generation of alkyl radicals from suitable precursors could be a viable method for constructing the pentanenitrile backbone. lookchem.com
Intramolecular reactions involving oxime radicals represent another facet of radical chemistry. beilstein-journals.org These reactions can proceed via hydrogen atom abstraction followed by cyclization or by the addition of the oxime radical to a double bond. beilstein-journals.org Although not a direct synthesis of the target molecule, these methods illustrate the potential of radical-mediated strategies in the synthesis of functionalized nitrile-containing compounds. The literature on specific radical-mediated routes for the synthesis of this compound remains limited.
Selective Functional Group Transformations
The presence of both a nitrile and an aldehyde group in this compound necessitates the use of selective reagents to modify one group without affecting the other.
Nitrile Group Derivatizations (e.g., hydrolysis, reduction to amines)
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities.
Hydrolysis: The nitrile group can undergo hydrolysis to form a carboxylic acid under either acidic or basic conditions. evitachem.com This transformation converts the cyano group into a carboxyl group, yielding 4-methyl-5-oxopentanoic acid.
Reduction to Amines: The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction would yield 5-amino-4-methylpentanal.
A summary of potential nitrile group transformations is provided in the table below.
| Starting Material | Transformation | Reagents | Product |
| This compound | Hydrolysis | H₃O⁺ or OH⁻ | 4-Methyl-5-oxopentanoic acid |
| This compound | Reduction | LiAlH₄ or H₂/Catalyst | 5-Amino-4-methylpentanal |
Aldehyde Group Manipulations (e.g., selective reductions, oxidations)
The aldehyde group is highly reactive and can be selectively modified in the presence of the nitrile group.
Selective Reductions: The selective reduction of an aldehyde in the presence of a nitrile is a common challenge in organic synthesis. Several methods have been developed to achieve this chemoselectivity. For example, sodium borohydride (B1222165) (NaBH₄) in combination with acetylacetone (B45752) has been shown to be an effective system for the chemoselective reduction of aldehydes over ketones. rsc.org Another system, NaBH₄/Na₂C₂O₄ in water, has also been reported for the selective reduction of aldehydes. orientjchem.orgresearchgate.net Applying such a system to this compound would be expected to yield 4-methyl-5-hydroxypentanenitrile.
Oxidations: Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. libretexts.org The oxidation of the aldehyde in this compound would result in the formation of 4-methyl-5-oxopentanoic acid. The choice of oxidant would be crucial to avoid potential side reactions with the nitrile group.
The following table outlines selective transformations of the aldehyde group.
| Starting Material | Transformation | Reagents | Product |
| This compound | Selective Reduction | NaBH₄/Acetylacetone or NaBH₄/Na₂C₂O₄ | 4-Methyl-5-hydroxypentanenitrile |
| This compound | Oxidation | KMnO₄, H₂CrO₄, or Tollens' reagent | 4-Methyl-5-oxopentanoic acid |
Catalytic Enantioselective Synthesis of Chiral this compound
Creating the chiral center at the C4 position of this compound with high enantiomeric purity is a significant synthetic challenge. Catalytic enantioselective methods, which use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, are the most efficient and desirable approaches for this purpose. researchgate.net These strategies are broadly categorized into asymmetric induction via chiral catalysts and diastereoselective methods employing chiral auxiliaries.
Asymmetric induction involves the preferential formation of one enantiomer over the other due to the influence of a chiral catalyst. researchgate.net This can be achieved through either metal-based catalysts or small organic molecules (organocatalysts).
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often complementing traditional metal-based catalysts. google.com For the synthesis of chiral this compound, an organocatalytic approach could involve the conjugate addition of a nucleophile to an appropriate α,β-unsaturated precursor. For instance, cinchona alkaloid-derived catalysts are well-known for their ability to catalyze Michael additions with high enantioselectivity. researchgate.net The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has proven highly effective in controlling stereochemistry. researchgate.netgoogle.com
Table 1: Potential Organocatalytic Approaches for Chiral this compound Synthesis (Data below is illustrative, based on analogous reactions reported in the literature)
| Catalyst Type | Precursor Strategy | Potential Advantages | Illustrative Enantioselectivity (ee) |
|---|---|---|---|
| Cinchona Alkaloid (Thio)urea | Michael addition to an unsaturated nitrile/aldehyde | High enantioselectivity, metal-free | 90-99% |
| Chiral Phosphoric Acid | Desymmetrization of a prochiral precursor | High yields and enantioselectivities | >95% |
| Proline Derivatives | Conjugate addition to an α,β-unsaturated aldehyde | Good optical purity, readily available catalyst | 80-95% |
Metal-Catalyzed Asymmetric Synthesis represents a vast and well-established field for creating chiral centers. google.com Transition metal complexes with chiral ligands can catalyze a wide range of enantioselective transformations, including hydrogenation, conjugate addition, and alkylation reactions. whiterose.ac.uksigmaaldrich.compharmaffiliates.com For example, a potential route to chiral this compound could involve the asymmetric conjugate addition of an organometallic reagent to a γ,δ-unsaturated keto-nitrile, catalyzed by a copper- or rhodium-chiral phosphine (B1218219) complex. Alternatively, the asymmetric hydrogenation of a corresponding unsaturated precursor is a highly atom-economical method for setting the stereocenter. chemsrc.com
Table 2: Potential Metal-Catalyzed Approaches for Chiral this compound Synthesis (Data below is illustrative, based on analogous reactions reported in the literature)
| Metal/Ligand System | Reaction Type | Potential Advantages | Illustrative Enantioselectivity (ee) |
|---|---|---|---|
| Rhodium / Chiral Diphosphine | Asymmetric Hydrogenation | High atom economy, high turnover numbers | >99% |
| Copper / Chiral Ligand | Asymmetric 1,4-Conjugate Addition | Mild reaction conditions, broad substrate scope | 90-98% |
| Palladium / Chiral Ligand | Asymmetric Allylic Alkylation | Forms C-C bond and sets stereocenter simultaneously | >95% |
An alternative strategy to direct asymmetric induction is the use of a chiral auxiliary. researchgate.net This method involves covalently attaching a chiral molecule to the substrate. The steric and electronic properties of the auxiliary then guide the stereochemical outcome of a subsequent reaction in a diastereoselective manner. numberanalytics.comgspchem.com After the desired chiral center has been created, the auxiliary is cleaved and can often be recovered for reuse. numberanalytics.com
For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid precursor. nih.gov Subsequent diastereoselective alkylation of the enolate derived from this imide would introduce the methyl group with high stereocontrol. The final steps would involve cleavage of the auxiliary and conversion of the carboxylic acid functionality to the required aldehyde and nitrile groups.
Table 3: Common Chiral Auxiliaries and Their Potential Application (Data below is illustrative, based on analogous reactions reported in the literature)
| Chiral Auxiliary | Typical Reaction | Key Features | Illustrative Diastereomeric Ratio (dr) |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | High diastereoselectivity, reliable, well-studied | >99:1 |
| Camphor-derived Auxiliaries | Asymmetric Diels-Alder, Alkylations | Both diastereomers can be obtained by changing solvent | >95:5 |
| Pseudoephedrine Amides | Asymmetric Alkylation | Forms highly crystalline derivatives, easy to purify | >98:2 |
Process Intensification and Green Chemistry Considerations in this compound Production
Beyond the molecular level, modern chemical manufacturing emphasizes the importance of process efficiency, safety, and environmental sustainability. gspchem.com Process intensification and green chemistry are key philosophies guiding the development of production routes for fine chemicals like this compound. numberanalytics.comijbpas.com
Process Intensification (PI) aims to develop dramatically smaller, safer, and more energy-efficient manufacturing processes. numberanalytics.comgspchem.com A key technology in PI is the use of continuous flow reactors, such as microreactors. researchgate.net For the synthesis of this compound, particularly if any steps are highly exothermic or use hazardous reagents, a continuous flow setup offers significant advantages over traditional batch processing. These include superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle unstable intermediates. amarequip.com The synthesis of nitriles from carboxylic acids, for example, has been demonstrated in continuous flow at high temperatures and pressures that would be impractical in batch reactors. researchgate.net
Green Chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijbpas.comasdlib.org Key considerations for the production of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than stoichiometric ones, including those using chiral auxiliaries.
Use of Safer Solvents: Many organic syntheses rely on hazardous solvents. For instance, the synthesis of a related compound, 4-methyl-3-oxovaleronitrile, has been reported using tetrahydrofuran. google.com Green chemistry principles encourage the replacement of such solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) or even water where possible. whiterose.ac.uk The need for alternatives to acetonitrile, a common solvent in nitrile chemistry, is also a significant driver in process development. google.com
Avoiding Hazardous Reagents and Conditions: Some traditional methods for creating keto-nitriles involve dangerous reagents like sodium hydride or n-butyllithium and require cryogenic temperatures (-78 °C), which are energy-intensive and pose safety risks in large-scale production. google.com Developing catalytic processes that operate at or near ambient temperature and avoid such reagents is a primary goal.
Biocatalysis: The use of enzymes as catalysts offers a highly sustainable route. Aldoxime dehydratases, for example, can produce nitriles from aldoximes under mild, aqueous conditions, representing a cyanide-free and environmentally friendly alternative to many traditional methods. mdpi.com
Table 4: Green Chemistry and Process Intensification Strategies
| Consideration | Traditional Approach | Intensified / Green Approach |
|---|---|---|
| Reactor Type | Large Batch Reactor | Continuous Flow / Microreactor researchgate.net |
| Reagents | Stoichiometric, hazardous (e.g., n-BuLi) google.com | Catalytic (Organo-, Metal-, Bio-catalysts) google.commdpi.com |
| Solvents | Acetonitrile, Tetrahydrofuran, Chlorinated solvents google.comgoogle.com | Benign solvents (e.g., water, ethanol), bio-based solvents (e.g., 2-MeTHF) whiterose.ac.uk |
| Energy | Cryogenic temperatures or high reflux google.com | Near-ambient temperature operation, efficient heat transfer in flow amarequip.com |
| Safety | Large inventory of hazardous materials, risk of thermal runaway | Small reactor volumes, enhanced thermal control icheme.org |
By integrating advanced enantioselective catalysis with the principles of process intensification and green chemistry, the synthesis of chiral this compound can be achieved not only with high precision and purity but also in a manner that is safe, efficient, and environmentally responsible.
Elucidation of Reaction Mechanisms and Kinetic Profiles of 4 Methyl 5 Oxopentanenitrile Transformations
Mechanistic Investigations of Nucleophilic Pathways Involving the Aldehyde Group
The aldehyde group in 4-methyl-5-oxopentanenitrile is a key site for nucleophilic attack. The carbonyl carbon is electrophilic and susceptible to reaction with a variety of nucleophiles.
Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions. evitachem.com For instance, in the presence of a base like sodium ethoxide or potassium carbonate, it can react with other molecules. evitachem.com The mechanism generally involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo further reactions.
A general representation of nucleophilic addition to the aldehyde group is shown below:
Step 1: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of this compound.
Step 2: The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Step 3: The alkoxide intermediate is protonated by a proton source (H⁺) to give the final alcohol product.
Detailed Studies of Nitrile Reactivity Mechanisms (e.g., Cycloaddition Reactions, Heterocycle Formation)
The nitrile group in this compound also participates in a variety of chemical transformations, including cycloaddition reactions and the formation of heterocyclic compounds.
Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. nih.gov The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, reacting with 1,3-dipoles to form five-membered heterocyclic rings. nih.gov These reactions are often stereospecific and regioselective. nih.govdurgapurgovtcollege.ac.in For example, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole ring. The mechanism of these reactions can be influenced by factors such as the nature of the substituents and the reaction conditions. libretexts.org
Heterocycle Formation: The nitrile group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org For instance, under basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions. evitachem.com Additionally, reactions involving both the nitrile and aldehyde functionalities can lead to the formation of more complex heterocyclic systems. For example, a reaction of 4,4-dimethyl-3-oxopentanenitrile with a hydrazone has been reported to form dihydropyrazole and pyrazole (B372694) derivatives. core.ac.uk
A proposed mechanism for the formation of triazoles from acrylonitriles involves the deprotonation of the acrylonitrile (B1666552) by a base, followed by a formal cycloaddition with an azide to form a triazoline intermediate, which then aromatizes. beilstein-journals.org
Kinetic Analyses of Reaction Rates and Rate-Determining Steps
For instance, in nucleophilic addition reactions to the aldehyde, the rate of reaction is influenced by the concentration of both the nucleophile and the substrate. The rate-determining step is typically the initial attack of the nucleophile on the carbonyl carbon.
In the context of radical reactions, such as the formation of 5-oxopentanenitriles from the reaction of α,α-diarylallylic alcohols with acetonitrile (B52724), the rate-limiting step was proposed to be the C–H abstraction from the solvent. nih.gov
Identification and Characterization of Reaction Intermediates and Transition States
The identification and characterization of reaction intermediates and transition states are crucial for elucidating reaction mechanisms. fiveable.me While some intermediates may be stable enough to be isolated, others are transient and can only be inferred through experimental techniques or computational modeling. fiveable.me
In the formation of 5-oxopentanenitriles via a radical pathway, several radical intermediates are proposed, including an iminyl radical and a primary alkyl radical. nih.gov The mechanism is thought to proceed through a neophyl rearrangement involving a spirocyclic intermediate. nih.gov The identification of such intermediates can sometimes be achieved by monitoring the reaction progress using techniques like TLC or HPLC.
Computational chemistry is a powerful tool for modeling potential energy surfaces and visualizing reaction pathways, which aids in the identification of transition states and intermediates. fiveable.me
Isotopic Labeling Studies for Mechanistic Probing
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In this method, one or more atoms in a reactant are replaced with a heavier isotope, and the position of the isotope in the product is determined. wikipedia.org This can be achieved using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org
For example, to confirm the mechanism of a nucleophilic addition to the aldehyde group of this compound, one could label the oxygen atom of the aldehyde with ¹⁸O. If the proposed mechanism is correct, the ¹⁸O label would be found in the hydroxyl group of the resulting alcohol product.
Isotopic labeling has been widely used in various chemical and biological studies, including investigating metabolic pathways and the mechanisms of complex organic reactions. wikipedia.orgnih.govstrath.ac.uk For instance, methyl-specific isotope labeling is a common strategy in NMR studies of proteins. nih.gov
Regioselectivity and Chemoselectivity Control in Complex Reaction Environments
In molecules with multiple functional groups, such as this compound, controlling the regioselectivity and chemoselectivity of reactions is a significant challenge and a key aspect of synthetic chemistry. purechemistry.orgscribd.com
Regioselectivity refers to the preference of a reaction to occur at one position over another. durgapurgovtcollege.ac.inpurechemistry.org For example, in an addition reaction to an unsymmetrical alkene, the regioselectivity determines which carbon atom bonds to which part of the incoming reagent. dalalinstitute.com This is often governed by the stability of the reaction intermediate. purechemistry.orgdalalinstitute.com
Chemoselectivity is the preferential reaction of a reagent with one functional group over another. scribd.comslideshare.net In this compound, a reagent could potentially react with either the aldehyde or the nitrile group. The outcome of the reaction depends on the relative reactivity of the functional groups and the nature of the reagent. For instance, a mild reducing agent might selectively reduce the aldehyde to an alcohol without affecting the nitrile group. Controlling chemoselectivity is crucial for synthesizing complex molecules with multiple functional groups. slideshare.net
The table below summarizes the key reactive sites in this compound and the types of reactions they can undergo.
| Functional Group | Type of Reaction | Potential Products |
| Aldehyde | Nucleophilic Addition | Alcohols |
| Reduction | Primary Alcohols | |
| Oxidation | Carboxylic Acids | |
| Nitrile | Hydrolysis | Carboxylic Acids, Amides |
| Reduction | Primary Amines | |
| Cycloaddition | Heterocycles (e.g., Tetrazoles) |
Computational and Theoretical Investigations of 4 Methyl 5 Oxopentanenitrile
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical modeling is a fundamental approach to understanding the behavior of molecules by solving the Schrödinger equation, albeit with approximations. These models provide insights into electron distribution, which dictates the chemical and physical properties of a substance.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. For a molecule like 4-methyl-5-oxopentanenitrile, DFT could be employed to study the energetics and mechanisms of its chemical reactions. For instance, researchers could model the reaction pathways for nucleophilic attack at the carbonyl carbon or the nitrile carbon.
Table 1: Hypothetical DFT Data for a Reaction of this compound (Note: This data is illustrative and not from actual published research on this specific compound.)
| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants | B3LYP/6-311++G(d,p) | -403.12345 | 0.0 |
| Transition State | B3LYP/6-311++G(d,p) | -403.09876 | 15.5 |
| Products | B3LYP/6-311++G(d,p) | -403.14567 | -13.9 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). For this compound, the HOMO would likely be localized on the oxygen atom of the carbonyl group, while the LUMO would be centered on the carbonyl carbon and the nitrile carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. jove.com In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential around the carbonyl oxygen and the nitrile nitrogen, and a positive potential around the carbonyl carbon. jove.com
Quantum chemical methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing a molecule. For this compound, these predictions would include:
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of IR absorption bands. This would help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the ketone and the C≡N stretch of the nitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts, when compared to experimental data, can confirm the molecular structure.
Rotational Spectroscopy: As demonstrated in studies of 4-methyl-3-oxopentanenitrile (B1278294), quantum chemical calculations can aid in the interpretation of rotational spectra to determine the precise three-dimensional structure of different conformers. researchgate.netnih.gov
Molecular Dynamics Simulations of Conformational Landscapes and Intermolecular Interactions
While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the forces between atoms and using these forces to predict their motion.
This approach would allow for the exploration of the molecule's conformational landscape, identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. Furthermore, by simulating multiple molecules, MD can provide insights into intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which govern the physical properties of the substance in its liquid or solid state.
Solvation Models and Solvent Effects on Reactivity and Selectivity
Chemical reactions are often carried out in a solvent, which can significantly influence their outcome. Solvation models are computational methods used to account for the effects of the solvent. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.
For this compound, solvation models could be used to study how different solvents affect its conformational preferences and the energetics of its reactions. For example, a polar solvent would be expected to stabilize polar transition states, potentially increasing the rate of certain reactions. In a study on a different molecular system, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) was used to model the effect of a solvent on the electronic spectrum.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While no specific QSRR studies on this compound have been found, a hypothetical study could involve synthesizing a series of related oxopentanenitrile derivatives and measuring their reaction rates for a specific transformation.
Computational chemistry would then be used to calculate a variety of molecular descriptors for each compound, such as electronic properties (e.g., HOMO/LUMO energies, atomic charges) and steric properties (e.g., molecular volume, surface area). Statistical methods, such as multiple linear regression, would then be used to build a model that correlates these descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized compounds.
Applications of 4 Methyl 5 Oxopentanenitrile As a Versatile Synthetic Building Block
Construction of Advanced Heterocyclic Scaffolds
The strategic placement of the keto and nitrile functionalities within 4-methyl-5-oxopentanenitrile makes it an ideal precursor for various heterocyclic systems. Different reaction partners can selectively engage with the electrophilic carbonyl carbon and the nitrile group to facilitate ring-closure, leading to a range of important nitrogen- and oxygen-containing heterocycles.
Synthesis of Substituted Dihydropyrimidinones and Related Pyrimidine (B1678525) Derivatives
The synthesis of dihydropyrimidinones (DHPMs) is most famously achieved through the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. kashanu.ac.irbohrium.comichem.md This reaction and its modern variations are cornerstone methods for producing a wide array of biologically active pyrimidine derivatives. bu.edu.egresearchgate.net The classical Biginelli reaction mechanism requires a 1,3-dicarbonyl compound to serve as the three-carbon (C-C-C) fragment that condenses with an N-C-N unit like urea. bu.edu.eg
This compound, as a γ-ketonitrile, possesses a 1,4-relationship between its electrophilic centers (the carbonyl carbon and the nitrile carbon). This structural arrangement does not align with the 1,3-bielectrophilic nature of the substrates required for the standard Biginelli condensation. Consequently, the direct application of this compound in traditional, acid-catalyzed three-component syntheses of dihydropyrimidinones is not a conventional or commonly reported strategy. The development of synthetic routes to pyrimidines from γ-ketonitriles would necessitate non-traditional pathways, potentially involving multi-step sequences or novel catalytic systems designed to accommodate the different spacing of the functional groups.
Access to Pyrazole (B372694) and Isoxazole (B147169) Systems
The synthesis of pyrazole and isoxazole rings from this compound is a more direct and well-precedented application of its bifunctional nature. These five-membered heterocycles are core components in many pharmaceuticals and agrochemicals.
Pyrazoles: The most versatile and widely used method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or a functional equivalent with hydrazine (B178648). chemtube3d.com The reaction of γ-ketonitriles with hydrazines provides a powerful and direct route to 5-aminopyrazoles. beilstein-journals.org The mechanism proceeds via an initial nucleophilic attack of one nitrogen atom of hydrazine on the ketone carbonyl of this compound to form a hydrazone intermediate. This is followed by a subsequent intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. beilstein-journals.org The resulting cyclized product tautomerizes to yield the stable, aromatic 5-amino-3-isopropyl-1H-pyrazole. This reaction efficiently utilizes both functional groups of the starting material to construct the heterocyclic ring in a single, high-yielding step. mdpi.com
Isoxazoles: The synthesis of isoxazoles often involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). youtube.comnanobioletters.com A similar mechanistic pathway is plausible for γ-ketonitriles. The reaction would be initiated by the condensation of hydroxylamine with the ketone of this compound to form an oxime intermediate. Subsequent intramolecular cyclization, where the oxime's oxygen atom attacks the nitrile carbon, would lead to the formation of the isoxazole ring, specifically yielding a 5-amino-3-isopropylisoxazole. While the reaction of hydroxylamine with 1,3-dicarbonyls is a classic method, the use of γ-ketonitriles represents a valuable extension for accessing differently substituted isoxazole systems. beilstein-journals.orgnih.govorganic-chemistry.org
| Heterocycle | Reagent | Key Intermediate | Product |
| Pyrazole | Hydrazine | Hydrazone | 5-Amino-3-isopropyl-1H-pyrazole |
| Isoxazole | Hydroxylamine | Oxime | 5-Amino-3-isopropylisoxazole |
Derivatization Towards Substituted Pyridines
Classical methods for pyridine (B92270) synthesis, such as the Hantzsch synthesis, typically rely on the condensation of β-dicarbonyl compounds with aldehydes and ammonia. baranlab.org The structure of this compound does not lend itself to these traditional pathways. However, modern organometallic catalysis has opened new avenues for constructing highly substituted pyridine rings from unconventional starting materials. organic-chemistry.orgnih.govnih.gov
Research into cascade reactions has demonstrated that related γ-ketodinitrile structures can be effectively converted into 3-cyanopyridines. A notable example is a visible-light-accelerated palladium-catalyzed cascade reaction that couples γ-ketodinitriles with arylboronic acids. acs.org This process involves a sequence of C-C bond formation, cyclization, and aromatization to build the pyridine ring. acs.org Although the documented substrate is a dinitrile, this methodology establishes a clear precedent for the utility of the γ-keto-nitrile scaffold in accessing complex pyridine derivatives. Adapting such catalytic systems for this compound would provide a modern and powerful strategy for synthesizing polysubstituted pyridines, which are prevalent motifs in pharmaceuticals and functional materials. nih.govijnrd.org
Utility in Complex Molecule Synthesis as a Key Intermediate
Bifunctional building blocks like this compound are highly sought after in multistep synthesis due to their ability to introduce multiple functional handles that can be elaborated into more complex structures. While specific, documented total syntheses of complex natural products or pharmaceuticals that explicitly name this compound as a key starting material are not prominently featured in peer-reviewed literature, its value can be inferred from its synthetic potential.
For instance, structurally related β-ketonitriles, such as 4-methyl-3-oxovaleronitrile, have been identified in patent literature as crucial intermediates in the industrial synthesis of major pharmaceuticals like rosuvastatin (B1679574) calcium. google.com This highlights the industrial relevance of simple, acyclic keto-nitrile structures. The utility of this compound lies in its capacity to be transformed into the heterocyclic cores discussed previously (e.g., pyrazoles, pyridines), which themselves are key fragments of numerous complex bioactive molecules. Its bifunctional nature allows for the creation of a molecular scaffold that can be further functionalized at various positions, making it a strategic starting point for the divergent synthesis of compound libraries for drug discovery.
Exploration in Tandem Reactions and Cascade Processes
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org This strategy aligns with the principles of green chemistry by reducing steps, solvent use, and waste. The γ-ketonitrile motif is an excellent substrate for designing such reactions.
A significant example is the N-heterocyclic carbene (NHC)-catalyzed cascade reaction for the synthesis of 2-aminofurans. This process involves a reaction between an aromatic aldehyde and an acylidenemalononitrile, which proceeds through a Stetter reaction followed by an intramolecular cyclization of the resulting γ-ketonitrile intermediate. thieme-connect.com The NHC catalyst facilitates the initial umpolung addition, and the resulting intermediate spontaneously cyclizes via the attack of the enolate onto the nitrile group, followed by tautomerization to yield the highly substituted 2-aminofuran product. thieme-connect.com
Furthermore, the previously mentioned palladium-catalyzed synthesis of 3-cyanopyridines from γ-ketodinitriles is another prime example of a cascade process. acs.org This reaction demonstrates how transition metal catalysis can orchestrate a sequence of addition and cyclization events to rapidly construct complex aromatic heterocycles from simple acyclic precursors. These examples underscore the power of this compound and related structures as platforms for developing sophisticated and efficient cascade reactions.
| Cascade Reaction Type | Catalyst System | Starting Material Class | Resulting Heterocycle |
| Stetter-Cyclization | N-Heterocyclic Carbene (NHC) | γ-Ketonitrile | 2-Aminofuran |
| Addition/Cyclization | Palladium (Pd) / Visible Light | γ-Ketodinitrile | 3-Cyanopyridine |
Development of Novel Synthetic Methodologies Leveraging its Bifunctional Nature
The true synthetic power of this compound is realized in methodologies that strategically exploit its bifunctional nature. The presence of both a ketone and a nitrile allows for reaction sequences where one group is transformed to trigger a subsequent reaction with the second group, often intramolecularly.
The development of novel synthetic methods leverages this principle in several ways:
Orthogonal Reactivity: The ketone and nitrile groups exhibit different reactivity profiles. The ketone is a classic electrophile for nucleophiles like hydrazines, hydroxylamines, and organometallics. The nitrile is also electrophilic but generally requires stronger nucleophiles or activation for reaction. This allows for selective initial reactions at the more reactive ketone site.
Intramolecular Cyclizations: As seen in the synthesis of pyrazoles, an intermolecular reaction at the ketone (forming a hydrazone) is followed by a highly efficient intramolecular cyclization involving the nitrile. beilstein-journals.org This two-stage process, occurring in one pot, is a hallmark of the synthetic utility derived from its bifunctionality.
Catalyst-Controlled Transformations: Advanced catalytic systems, such as those using N-heterocyclic carbenes or palladium complexes, can mediate transformations that engage both functional groups within a single catalytic cycle. acs.orgthieme-connect.com In these cases, the catalyst may interact with one part of the molecule to facilitate a transformation that brings the second functional group into a reactive conformation, leading to the desired complex product.
By designing reactions that take advantage of the cooperative or sequential reactivity of the keto and nitrile groups, chemists can develop novel, efficient, and atom-economical routes to valuable heterocyclic compounds. This approach transforms a simple, acyclic starting material into a powerful tool for modern organic synthesis.
Advanced Analytical Characterization of 4 Methyl 5 Oxopentanenitrile and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation and Purity Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of 4-methyl-5-oxopentanenitrile. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For instance, the protonated molecule of this compound ([M+H]⁺) has a calculated exact mass that can be precisely verified by HRMS, providing strong evidence for its chemical formula, C₆H₉NO.
Purity analysis is also effectively conducted using HRMS, often coupled with a chromatographic separation technique like liquid chromatography (LC-HRMS). This method allows for the detection and identification of impurities, even at trace levels. The high resolution of the mass analyzer can separate the signal of the main compound from those of closely related impurities, which might include isomers, byproducts of synthesis, or degradation products. The accurate mass measurement of these impurities can, in turn, facilitate their identification.
A hypothetical HRMS analysis of a sample containing this compound might reveal the presence of the desired compound along with minor impurities. The data table below illustrates how HRMS data would be presented for the target molecule and a potential impurity.
| Ion | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula |
| [M+H]⁺ | 112.0757 | 112.0759 | -1.8 | C₆H₁₀NO⁺ |
| [Impurity+H]⁺ | 126.0913 | 126.0919 | -4.8 | C₇H₁₂NO⁺ |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity of the molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. For this compound, COSY would show correlations between the protons on C2, C3, and C4, as well as between the C4 proton and the methyl protons at C6.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like the nitrile carbon, C1, and the carbonyl carbon, C5) and for piecing together the carbon skeleton. For example, the methyl protons (H6) would show an HMBC correlation to the carbonyl carbon (C5) and the methine carbon (C4).
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, which is critical for determining the stereochemistry of chiral molecules. For a chiral derivative of this compound, NOESY can help to establish the relative configuration of stereocenters by observing through-space interactions between specific protons.
The following table provides hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, which would be confirmed using the aforementioned 2D NMR techniques.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 (-CN) | - | ~119 | H2, H3 |
| 2 (-CH₂-) | ~2.5 (t) | ~17 | C1, C3, C4 |
| 3 (-CH₂-) | ~1.9 (m) | ~29 | C1, C2, C4, C5 |
| 4 (-CH-) | ~2.7 (m) | ~35 | C2, C3, C5, C6 |
| 5 (-C=O) | - | ~210 | H3, H4, H6 |
| 6 (-CH₃) | ~1.2 (d) | ~15 | C4, C5 |
Solid-State NMR for Crystalline Derivatives and Polymorphs
For crystalline derivatives of this compound, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics in the solid state. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and crystallographic symmetry. ssNMR can be used to determine the number of crystallographically inequivalent molecules in the unit cell and to study polymorphism, where a compound exists in multiple crystalline forms with different physical properties.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study its conformational properties. The nitrile (C≡N) and carbonyl (C=O) groups have characteristic vibrational frequencies that are readily identifiable.
FT-IR Spectroscopy: The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹ for saturated aliphatic nitriles. The C=O stretching vibration of the ketone is expected to be a strong, sharp band around 1725-1705 cm⁻¹.
Raman Spectroscopy: The C≡N stretch is also observable in the Raman spectrum, often as a strong, sharp peak. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.
Conformational studies can be performed by analyzing the vibrational spectra under different conditions (e.g., temperature, solvent). Changes in the spectra can indicate the presence of different conformers (rotational isomers) of the flexible pentanenitrile chain.
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | FT-IR | 2250 | Medium, Sharp |
| Carbonyl (C=O) | FT-IR | 1715 | Strong, Sharp |
| Nitrile (C≡N) | Raman | 2250 | Strong, Sharp |
| Carbonyl (C=O) | Raman | 1715 | Weak |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Crystalline Derivatives
For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the most definitive three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. The resulting crystal structure provides an unambiguous map of the atomic positions in the solid state, which is invaluable for understanding the molecule's shape and intermolecular interactions. While obtaining suitable crystals can be a challenge, the information gained is unparalleled in its detail and accuracy.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it is essential to determine the enantiomeric excess (ee) of a given sample, which is a measure of its enantiomeric purity. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the most common method for this purpose.
In chiral chromatography, the enantiomers are separated by passing them through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, and the enantiomeric excess can be calculated from these areas. The choice between HPLC and GC depends on the volatility and thermal stability of the compound or its derivatives.
A hypothetical chiral HPLC chromatogram for a sample of this compound with an enantiomeric excess would show two peaks with different areas, corresponding to the (R)- and (S)-enantiomers.
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-isomer | 10.2 | 95000 |
| (S)-isomer | 12.5 | 5000 |
From this data, the enantiomeric excess could be calculated as: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 = [ (95000 - 5000) / (95000 + 5000) ] * 100 = 90%.
Q & A
Q. Basic
- Chromatographic methods : HPLC (C18 column, acetonitrile/water mobile phase) or GC (non-polar stationary phase).
- Spectroscopic consistency : Ensure NMR peaks align with expected shifts (e.g., ketone at ~210 ppm in C NMR).
- Inconsistent results : Re-calibrate instruments, test for hygroscopicity, or use spiked samples to identify interference .
How can researchers integrate existing literature into experimental design for novel reactions involving this compound?
Q. Advanced
- Systematic review : Use databases like SciFinder or Reaxys to identify analogous reactions (e.g., nitrile formation via Rosenmund-von Braun reaction).
- Pilot studies : Test literature protocols with small-scale reactions, adjusting parameters (e.g., stoichiometry, catalysts) for compatibility.
- Failure analysis : Document deviations from published methods to refine hypotheses .
What strategies should be employed to address unexpected reactivity of this compound in multi-step syntheses?
Q. Advanced
- Mechanistic probing : Use isotopic labeling (e.g., N in nitrile group) to trace reaction pathways.
- In situ monitoring : Employ techniques like FTIR or Raman spectroscopy to detect intermediates.
- Computational modeling : Apply DFT calculations to predict electron density distribution and reactive sites .
How should the experimental section be structured when publishing research on this compound to meet academic journal standards?
Basic
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed procedures : Specify reagents, equipment, and step-by-step synthesis.
- Characterization data : Include spectra and chromatograms in supplementary information.
- Reproducibility : Provide exact quantities, reaction times, and purification methods .
What are the best practices for documenting and archiving experimental data related to this compound?
Q. Advanced
- Raw data retention : Store NMR FIDs, chromatograms, and spectral libraries in repositories like Zenodo.
- Metadata tagging : Annotate datasets with reaction conditions and instrument settings.
- Long-term access : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for digital archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
